REACTION_CXSMILES
|
ClC1N=CC(C[C:9]2[CH:10]=[C:11]3[C:16](=[C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=24)[N:15]=[CH:14][N:13]([C@H]2CCCC[C@@H]2O)[C:12]3=[O:30])=CC=1.ClC1N=CC(CC2C=C3C(=C4C=CC=CC=24)N=CN([C@H]2CCCC[C@@H]2NC(=O)OC(C)(C)C)C3=O)=CC=1.Cl>CO>[N:15]1[C:16]2[C:11](=[CH:10][CH:9]=[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]3=2)[C:12](=[O:30])[NH:13][CH:14]=1
|
Name
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6-[(6-chloropyridin-3-yl)methyl]-3-[(1S,2S)-2-hydroxylcyclohexyl]benzo[h]quinazolin-4(3H)-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CC=1C=C2C(N(C=NC2=C2C1C=CC=C2)[C@@H]2[C@H](CCCC2)O)=O
|
Name
|
tert-butyl {(1S,2S)-2-[6-[(6-chloropyridin-3-yl)methyl]-4-oxobenzo[h]quinazolin-3(4H)-yl]cyclohexyl}carbamate
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CC=1C=C2C(N(C=NC2=C2C1C=CC=C2)[C@@H]2[C@H](CCCC2)NC(OC(C)(C)C)=O)=O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated twice with toluene
|
Type
|
CUSTOM
|
Details
|
The residue was purified via preparative reverse phase HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C2=CC=C3C(=C12)C=CC=C3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |